molecular formula C18H26N2O3S B7070223 N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide

N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide

Cat. No.: B7070223
M. Wt: 350.5 g/mol
InChI Key: NDDUUKYONVFNQU-UHFFFAOYSA-N
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Description

N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes an oxolane ring, a carboxamide group, and a phenyl ring substituted with an ethylsulfanylbutan-2-ylcarbamoyl group.

Properties

IUPAC Name

N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-3-24-11-9-13(2)19-17(21)14-6-4-7-15(12-14)20-18(22)16-8-5-10-23-16/h4,6-7,12-13,16H,3,5,8-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDUUKYONVFNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide typically involves multiple steps, including the formation of the oxolane ring, the introduction of the carboxamide group, and the attachment of the ethylsulfanylbutan-2-ylcarbamoyl group to the phenyl ring. Common synthetic routes may include:

    Formation of the Oxolane Ring: This step can be achieved through cyclization reactions involving diols or epoxides under acidic or basic conditions.

    Introduction of the Carboxamide Group: This can be done by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

    Attachment of the Ethylsulfanylbutan-2-ylcarbamoyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. The ethylsulfanyl group may play a role in modulating the compound’s activity by influencing its binding affinity or stability.

Comparison with Similar Compounds

N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide can be compared with other similar compounds, such as:

    N-[3-(4-methylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of an oxolane ring.

    N-[3-(4-ethylsulfanylbutan-2-ylcarbamoyl)phenyl]oxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

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